molecular formula C12H8FNO3 B6340960 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% CAS No. 1214330-23-0

5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6340960
CAS RN: 1214330-23-0
M. Wt: 233.19 g/mol
InChI Key: XPJAIXOAULQYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-6-hydroxynicotinic acid (5-FPHNA) is a naturally occurring compound that has been shown to have a range of potential applications in scientific research. It is an aromatic derivative of nicotinic acid, and is classified as a phenolic acid. 5-FPHNA has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and neuroprotective activities. In addition, 5-FPHNA has been shown to have a number of biological effects, such as modulating the activity of enzymes and receptors.

Scientific Research Applications

5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been found to have a range of potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective activities, and has been used in studies of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been used in studies of cancer, diabetes, and obesity.

Mechanism of Action

The exact mechanism of action of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is thought to act by modulating the activity of enzymes and receptors. In particular, 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase is thought to be responsible for the neuroprotective effects of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95%. In addition, 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been found to interact with a number of other receptors, such as the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective activities. In addition, 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been found to regulate the activity of enzymes and receptors, including acetylcholinesterase and the 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Advantages and Limitations for Lab Experiments

5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a naturally occurring compound, so it is readily available and can be synthesized in a simple two-step reaction. In addition, 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and neuroprotective activities. However, there are also some limitations to the use of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. In particular, the exact mechanism of action of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood, and further research is needed to elucidate this.

Future Directions

Due to its wide range of potential applications, there are a number of potential future directions for 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% research. These include further investigations into its mechanism of action, as well as studies of its potential therapeutic applications in the treatment of neurological disorders, cancer, diabetes, and obesity. In addition, further research is needed to explore the potential of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% as a drug delivery system, as well as its potential use in other areas of scientific research.

Synthesis Methods

5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95% can be synthesized from 3-fluorobenzoic acid and nicotinic acid in a two-step reaction. In the first step, 3-fluorobenzoic acid is reacted with anhydrous zinc chloride in anhydrous ethanol to form 3-fluorophenylzinc chloride. In the second step, this intermediate is reacted with nicotinic acid in anhydrous ethanol to form 5-(3-Fluorophenyl)-6-hydroxynicotinic acid, 95%. This synthesis method has been demonstrated to be effective, with yields of up to 95%.

properties

IUPAC Name

5-(3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-2-7(4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJAIXOAULQYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673425
Record name 5-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-6-hydroxynicotinic acid

CAS RN

1214330-23-0
Record name 5-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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